2'-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine
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Overview
Description
2’-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine is a nucleoside analog with significant applications in biomedical research. This compound is primarily utilized as a probe to study RNA modifications and their association with diseases such as cancer and viral infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine involves multiple stepsThe process typically involves the use of protecting groups such as dimethoxytrityl (DMT) and diphenylcarbamoyl to ensure stability during the synthesis .
Industrial Production Methods
Industrial production of this compound often employs automated synthesis protocols with high coupling efficiency. The use of phosphoramidite chemistry in solid-phase oligonucleotide synthesis is a common approach, ensuring the incorporation of multiple consecutive residues with high efficiency .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted nucleosides .
Scientific Research Applications
2’-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: Used as a building block in the synthesis of nucleoside analogs.
Biology: Serves as a probe to study RNA modifications and their role in gene expression and regulation.
Medicine: Investigated for its potential in developing antiviral and anticancer therapies.
Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes
Mechanism of Action
The mechanism of action of 2’-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid function. The compound targets specific molecular pathways, such as those involved in RNA modification, leading to altered gene expression and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-N2-Dimethylaminomethylene-Guanosine: Another nucleoside analog with similar structural properties.
2’-Deoxy-N2-DMF-5’-O-DMT-Guanosine: Used in the synthesis of nucleoside analogs and antiviral drugs.
Uniqueness
2’-Deoxy-N-[(dimethylamino)methylidene]-1,2-dihydro-2-oxo-adenosine is unique due to its specific dimethylaminomethylidene moiety, which enhances its stability and reactivity in various biochemical applications. This structural feature distinguishes it from other nucleoside analogs and contributes to its effectiveness as a research tool.
Properties
Molecular Formula |
C13H18N6O4 |
---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H18N6O4/c1-18(2)5-15-11-10-12(17-13(22)16-11)19(6-14-10)9-3-7(21)8(4-20)23-9/h5-9,20-21H,3-4H2,1-2H3,(H,16,17,22)/t7-,8+,9+/m0/s1 |
InChI Key |
FOSUWRSEKRWMFJ-DJLDLDEBSA-N |
Isomeric SMILES |
CN(C)C=NC1=C2C(=NC(=O)N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
CN(C)C=NC1=C2C(=NC(=O)N1)N(C=N2)C3CC(C(O3)CO)O |
Origin of Product |
United States |
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